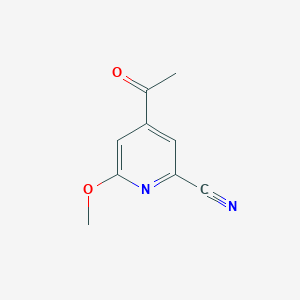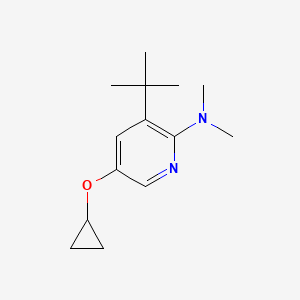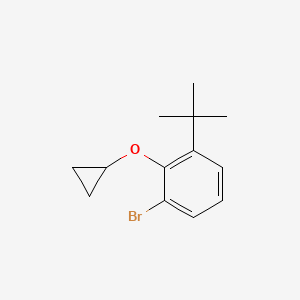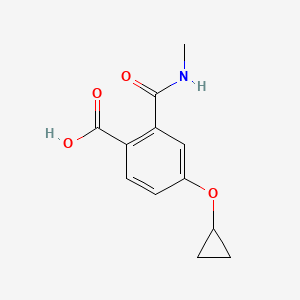
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of appropriate acyl chlorides and aromatic amides . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has numerous scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites . In biology and medicine, it is explored for its potential as a pharmacologically active compound, with studies focusing on its interactions with metal cations and small molecules . In industry, it is utilized in catalytic organic transformations and as a sensing agent for detecting specific ions .
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal cations and forming stable complexes . This interaction can influence various molecular pathways, depending on the specific metal cation and the biological or chemical context. The compound’s structure allows it to form multiple binding sites, enhancing its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives, such as furan-2,5-dicarboxamide . These compounds share similar chemical properties and biological activities but differ in their specific functional groups and molecular structures. The uniqueness of this compound lies in its cyclopropoxy and N2-methyl substitutions, which can influence its reactivity and binding properties .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)9-5-7(17-6-2-3-6)4-8(14-9)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Clé InChI |
GAJQSPKUCKWKGL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















